molecular formula C18H12Cl2N6S B10862600 2-(2,4-dichlorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2,4-dichlorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10862600
M. Wt: 415.3 g/mol
InChI Key: TXSWWFBUCMDINE-UHFFFAOYSA-N
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Description

2-[2-(2,4-DICHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-DICHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization reactions, followed by the introduction of the thiazole ring via condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to more consistent and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-DICHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-[2-(2,4-DICHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,4-DICHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[2-(2,4-DICHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE include:

Uniqueness

The uniqueness of 2-[2-(2,4-DICHLOROPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1,3-THIAZOLE lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with a thiazole ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H12Cl2N6S

Molecular Weight

415.3 g/mol

IUPAC Name

2-[4-(2,4-dichlorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-thiazole

InChI

InChI=1S/C18H12Cl2N6S/c1-9-10(2)26(18-21-5-6-27-18)16-14(9)17-23-15(24-25(17)8-22-16)12-4-3-11(19)7-13(12)20/h3-8H,1-2H3

InChI Key

TXSWWFBUCMDINE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=C(C=C(C=C4)Cl)Cl)C5=NC=CS5)C

Origin of Product

United States

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